(-)-Chelidonine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chelidonine involves several steps, starting with the preparation of urethane and benzyl bromide. The urethane is obtained by hydrolyzing 5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxole-5-carbonitrile to generate carboxylic acid, which undergoes Curtius degradation to yield crude isocyanate. The reaction of crude isocyanate with benzyl alcohol produces urethane . Benzyl bromide is synthesized by converting 2,3-methylenedioxybenzaldehyde to 1,2,3,4-tetrahydro-7,8-methylenedioxyisoquinol through successive Hofmann and von Braun degradations . The condensation of urethane and benzyl bromide leads to the formation of Chelidonine .

Industrial Production Methods: Industrial production of Chelidonine typically involves extraction from Chelidonium majus using acid alcohol, followed by ion exchange and purification processes . This method ensures the efficient isolation of Chelidonine in large quantities for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: Chelidonine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Chelidonine can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often require nucleophiles like halides or amines under basic conditions.

Major Products: The major products formed from these reactions include derivatives of Chelidonine with modified functional groups, which can exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Anticancer Properties

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have highlighted the potent cytotoxic effects of (-)-chelidonine against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in leukemia, breast, colon, and pancreatic cancer cells. For instance, one study reported that chelidonine exhibited an effective dose-response relationship across multiple cancer types, with EC50 values ranging from 0.14 to 111 µM .

Mechanisms of Action

The mechanisms through which chelidonine exerts its anticancer effects include:

- Mitotic Catastrophe : Chelidonine induces mitotic slippage and apoptotic-like death in cancer cells .

- Inhibition of Angiogenesis : It has been shown to reduce tumor growth by inhibiting angiogenesis and migration of cancer cells .

- Overcoming Drug Resistance : Chelidonine has demonstrated the ability to enhance the cytotoxicity of chemotherapeutic agents, thereby overcoming drug resistance in certain cell lines .

Anti-Inflammatory Effects

Impact on Inflammatory Pathways

Recent research indicates that this compound possesses significant anti-inflammatory properties. In a study involving an osteoarthritis (OA) rat model, chelidonine treatment reduced levels of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α while inhibiting synovial inflammation and cartilage degradation .

Mechanisms of Action

The anti-inflammatory effects are primarily mediated through:

- NF-κB Pathway Modulation : Chelidonine suppresses NF-κB activation, which is crucial for the expression of various inflammatory mediators .

- Chondroprotective Effects : It protects cartilage by reducing catabolic activity in chondrocytes exposed to inflammatory stimuli .

Neuroprotective Applications

Effects on Neuroinflammation

This compound has also been investigated for its neuroprotective properties. It exhibits acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

In preclinical models, chelidonine demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests its potential role in mitigating neuroinflammation and promoting neuronal survival under pathological conditions.

Pharmacological Profile

| Property | Description |

|---|---|

| Source | Derived from Chelidonium majus |

| Chemical Class | Isoquinoline alkaloid |

| Primary Actions | Anticancer, anti-inflammatory, neuroprotective |

| Mechanisms | Induces apoptosis, inhibits angiogenesis, modulates inflammatory pathways |

| Clinical Relevance | Potential use in cancer therapy and treatment of inflammatory diseases |

Mecanismo De Acción

Chelidonine exerts its effects through multiple mechanisms:

Comparación Con Compuestos Similares

Chelidonine is unique among benzophenanthridine alkaloids due to its specific pharmacological profile. Similar compounds include:

Chelerythrine: Known for its potent protein kinase C inhibition.

Sanguinarine: Exhibits strong antimicrobial and anticancer activities.

Coptisine: Primarily used for its antimicrobial properties.

Chelidonine stands out for its combined analgesic, antitumor, and cholinesterase inhibitory activities, making it a valuable compound in both research and therapeutic applications .

Actividad Biológica

(-)-Chelidonine, a prominent alkaloid derived from the plant Chelidonium majus, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is categorized as a benzoisoquinoline alkaloid, characterized by its unique chemical structure which includes a tertiary nitrogen atom. This structural feature differentiates it from other isoquinoline alkaloids such as sanguinarine and chelerythrine, which possess quaternary nitrogen atoms. The differences in chemical structure contribute to varied bioactivities among these compounds .

Anticancer Activity

This compound exhibits a broad spectrum of anticancer properties, influencing various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Research indicates that chelidonine inhibits microtubule polymerization, leading to mitotic slippage and cell cycle arrest in the M phase. This effect has been particularly noted in gastric cancer cells (SGC-7901) where chelidonine induced morphological changes indicative of mitotic catastrophe .

- Apoptosis Induction : Chelidonine promotes apoptosis via several signaling pathways:

- Overcoming Drug Resistance : Notably, chelidonine has shown potential in overcoming drug resistance in leukemia cells, enhancing the cytotoxicity of conventional chemotherapeutic agents .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| SGC-7901 | 12.5 | Mitotic catastrophe |

| HeLa | 15.0 | Apoptosis via p38-p53 signaling |

| B16-F10 | 174.98 | Dose-dependent cytotoxicity |

| MDA-MB-231 | 22.0 | Enhanced by PLGA nanoparticle encapsulation |

The IC50 values demonstrate that this compound exhibits varying degrees of potency across different cancer types, with its efficacy being enhanced when formulated with nanoparticles for improved bioavailability .

Antimicrobial and Anti-inflammatory Effects

Beyond its anticancer properties, this compound also displays notable antimicrobial and anti-inflammatory activities:

- Antimicrobial Activity : Studies have shown that combinations of isoquinoline alkaloids including chelidonine can inhibit microbial growth effectively at low concentrations (6.25 mg/L) against various pathogens .

- Anti-inflammatory Effects : Chelidonine has been reported to exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Clinical Applications

One significant application of this compound is its inclusion in the formulation known as Ukrain®, which is marketed for its anticancer properties. Although clinical studies have reported variable efficacy, its use in treating cancers such as lung and breast cancer continues to be explored .

Research Innovations

Recent advancements include the encapsulation of this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its solubility and bioavailability. This innovative approach has demonstrated improved cytotoxic effects against MDA-MB-231 breast cancer cells compared to free chelidonine formulations .

Propiedades

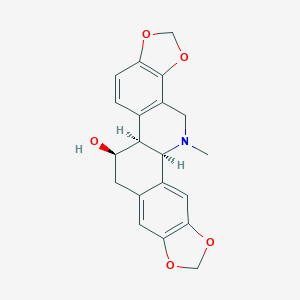

IUPAC Name |

(1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-ZMYBRWDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@H]4[C@@H]1C5=CC6=C(C=C5C[C@H]4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88200-01-5 | |

| Record name | Chelidonine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088200015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHELIDONINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56Z5L310W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.